3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the cyclization of amidoximes with organic nitriles under acidic conditions. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts . The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of dehydrating agents such as phosphorus oxychloride (POCl₃) can also facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: MnO₂ in an organic solvent like dichloromethane (DCM).
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has been explored for its potential in several scientific research areas:
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent.
Materials Science: Oxadiazole derivatives are known for their electronic properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, which are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microbial cells by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-aryl-5-propyl-1,2,4-oxadiazole
- 4,4’-(1,2,4-oxadiazole-3,5-diyl)bis-(furazan-3-amine)
Uniqueness
Compared to other similar compounds, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride stands out due to its unique amine group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and materials.
Properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGTJLZPVQMEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219148-43-2 | |
Record name | 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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